13,13-dideuteriohexadecanoic acid
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Overview
Description
13,13-dideuteriohexadecanoic acid, also known as this compound, is a deuterated form of hexadecanoic acid (palmitic acid). This compound is characterized by the substitution of two hydrogen atoms with deuterium at the 13th carbon position. The molecular formula is C16H30D2O2, and it has a molecular weight of 258.44 g/mol . Deuterated compounds like this compound are valuable in scientific research due to their unique properties, which allow for precise tracking and analysis in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 13,13-dideuteriohexadecanoic acid can be synthesized through several methods. One common approach involves the deuteration of hexadecanoic acid using deuterium gas (D2) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound often involves the use of specialized reactors designed to handle deuterium gas safely. The process is optimized to achieve high yields and purity, ensuring that the final product meets the stringent requirements for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 13,13-dideuteriohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the acid into its corresponding ketone or aldehyde.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, organometallic compounds
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
13,13-dideuteriohexadecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of fatty acids in the body.
Industry: Applied in the production of deuterated compounds for use in various industrial processes, including the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 13,13-dideuteriohexadecanoic acid involves its incorporation into metabolic pathways where it can be used to study the dynamics of fatty acid metabolism. The deuterium atoms provide a unique marker that can be tracked using NMR spectroscopy, allowing researchers to gain insights into the molecular targets and pathways involved in fatty acid metabolism .
Comparison with Similar Compounds
13,13-dideuteriohexadecanoic acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexadecanoic acid (palmitic acid): The non-deuterated form, commonly found in plants and animals.
Hexadecanoic-13,13-D3 acid: A variant with three deuterium atoms.
Hexadecanoic-12,12-D2 acid: A variant with deuterium atoms at the 12th carbon position.
The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in metabolic studies, making it a valuable tool in scientific research.
Properties
IUPAC Name |
13,13-dideuteriohexadecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i4D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-APZFVMQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC)CCCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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